4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride
Overview
Description
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride, also known as DMCC or DMCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclohexanone derivatives and is commonly used as a reagent in organic chemistry.
Mechanism of Action
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride acts as a chiral auxiliary in asymmetric synthesis by facilitating the formation of chiral compounds. It also acts as a reagent in organic chemistry reactions by participating in various chemical reactions. In medicinal chemistry, 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has been studied for its potential to interact with specific molecular targets in the body, leading to therapeutic effects.
Biochemical and Physiological Effects:
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride can affect the behavior and physiology of animals, including the regulation of locomotor activity and the modulation of pain perception.
Advantages and Limitations for Lab Experiments
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has several advantages as a reagent in organic chemistry, including its high purity and stability, as well as its ability to facilitate the formation of chiral compounds. However, 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride also has some limitations, including its high cost and potential toxicity. Therefore, careful handling and disposal procedures are necessary when working with 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride in the laboratory.
Future Directions
There are several future directions for the study of 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride. One area of interest is the development of new synthetic methods for 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to better understand the mechanism of action of 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride and its effects on the body.
Scientific Research Applications
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has been widely used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. In addition, 4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
4-tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO.ClH/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5;/h10-11H,6-9H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUKOXCXSRWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)CN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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